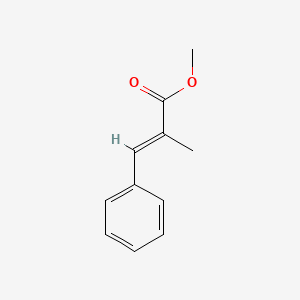

methyl (Z)-2-methyl-3-phenylprop-2-enoate

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

25692-59-5 |

|---|---|

Molekularformel |

C11H12O2 |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

methyl (Z)-2-methyl-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8- |

InChI-Schlüssel |

QILOUBBQVGUFNG-HJWRWDBZSA-N |

Isomerische SMILES |

C/C(=C/C1=CC=CC=C1)/C(=O)OC |

Kanonische SMILES |

CC(=CC1=CC=CC=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Methyl Alpha Methylcinnamate

Classical Esterification Routes and Mechanistic Considerations

Classical esterification, particularly the Fischer-Speier method, remains a fundamental approach for synthesizing methyl alpha-methylcinnamate due to its simplicity and cost-effectiveness. chegg.com This reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

Fischer Esterification Approaches and Optimization Studies

The Fischer esterification converts alpha-methylcinnamic acid and methanol (B129727) into methyl alpha-methylcinnamate and water. masterorganicchemistry.com This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.comyoutube.com This is typically accomplished by using an excess of the alcohol reactant (methanol) or by removing water as it is formed. chegg.comyoutube.com

Optimization studies have identified several key parameters that influence the reaction's outcome. These include the reaction temperature, the concentration of the acid catalyst, and the molar ratio of the reactants. Systematic evaluation of these variables is crucial for maximizing the yield and purity of the final ester product.

Table 1: Fischer Esterification Optimization Parameters

| Parameter | Typical Range/Conditions | Purpose |

|---|---|---|

| Temperature | 60–100°C | To increase reaction rate. |

| Catalyst Conc. | 0.5–2.0 mol% (e.g., H₂SO₄) | To accelerate the attainment of equilibrium. |

| Reactant Ratio | Excess methanol | To shift equilibrium towards ester formation (Le Chatelier's Principle). chegg.comyoutube.com |

| Reaction Time | 4–12 hours | To allow the reaction to reach completion. |

Catalyst Design and Evaluation in Acid-Catalyzed Esterification (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

The choice of acid catalyst is critical in Fischer esterification. Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are commonly employed. youtube.com The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). youtube.com

The mechanism proceeds through a series of reversible steps:

Protonation of the carbonyl group by the acid catalyst. masterorganicchemistry.com

Nucleophilic addition of methanol to the protonated carbonyl, forming a tetrahedral intermediate. youtube.com

Proton transfer from the oxonium ion. youtube.com

Protonation of one of the hydroxyl groups, converting it into a good leaving group (water). youtube.com

Elimination of water to reform the carbonyl group. masterorganicchemistry.com

Deprotonation to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com

While effective, the use of these homogeneous catalysts can lead to challenges in product separation and catalyst recovery, and may cause side reactions or equipment corrosion. google.com

Microwave-Assisted Synthesis Strategies

To address the long reaction times associated with conventional heating, microwave-assisted synthesis has emerged as a rapid and efficient alternative. oatext.com Microwave irradiation can significantly accelerate organic reactions by directly and efficiently heating the reactants. oatext.comorganic-chemistry.org

In the context of ester synthesis, such as for methyl cinnamate (B1238496), microwave assistance has been shown to reduce reaction times from hours to mere minutes. researchgate.net A study on the synthesis of methyl cinnamate using a macroporous resin catalyst under microwave irradiation found optimal conditions that led to a high yield in a significantly shortened timeframe. researchgate.net This strategy offers advantages like milder reaction conditions and reduced energy consumption. oatext.comresearchgate.net

Table 2: Microwave-Assisted Synthesis of Methyl Cinnamate

| Parameter | Optimal Condition |

|---|---|

| Microwave Power | 500 W |

| Temperature | 80°C |

| Reaction Time | 16 min |

| Catalyst | Macroporous resin (25% by mass) |

| Molar Ratio (Acid:Alcohol) | 1:25 |

| Yield | 84% |

(Data adapted from a study on methyl cinnamate synthesis) researchgate.net

Heterogeneous Catalytic Synthesis

Heterogeneous catalysis offers a solution to the problems associated with homogeneous catalysts by using a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. google.com This approach simplifies catalyst separation and recycling, reduces waste, and often allows for milder reaction conditions.

Development and Characterization of Solid Acid Catalysts for Esterification

A variety of solid acid catalysts have been developed for esterification reactions, including the synthesis of cinnamate esters. google.com These catalysts are often based on materials with high surface area and tunable acidity. Common examples include:

Zeolites (e.g., Hβ) nih.gov

Supported mineral acids (e.g., phosphoric acid on a support)

Metal oxides (e.g., TiO₂, ZrO₂) mdpi.com

Supported heteropolyacids (e.g., phosphotungstic acid on SiO₂) google.com

Sulfated metal oxides mdpi.com

The development of these catalysts involves their synthesis, often by impregnation or co-precipitation methods, followed by extensive characterization. nih.govmdpi.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), X-ray diffraction (XRD), and Brunauer-Emmett-Teller (BET) surface area analysis are used to determine the catalyst's structural, morphological, and acidic properties, which are crucial for its catalytic performance. nih.govmdpi.com For instance, a higher surface area and greater acid content can lead to enhanced catalytic activity. nih.gov

Table 3: Examples of Solid Acid Catalysts for Esterification

| Catalyst Type | Support Material | Active Component | Reference |

|---|---|---|---|

| Supported Catalyst | SiO₂, TiO₂, Activated Carbon | Phosphotungstic Acid, SnCl₄ | google.com |

| Iron-Supported Catalyst | - | Fe, Zr, Ti oxides | mdpi.com |

| Modified Zeolite | Zeolite Beta (Hβ) | Citric Acid | nih.gov |

Investigation of Liquid-Solid Phase Reaction Mechanisms

In liquid-solid phase catalytic esterification, the reaction between alpha-methylcinnamic acid and methanol occurs on the surface of the solid acid catalyst. google.com The mechanism involves the adsorption of the reactants onto the active sites of the catalyst. The acidic sites on the catalyst's surface facilitate the protonation of the carboxylic acid, similar to the homogeneous mechanism.

The reaction proceeds at the liquid-solid interface, and after the reaction, the ester product desorbs from the catalyst surface back into the liquid phase. google.com The efficiency of this process is influenced by factors such as the catalyst's surface area, pore size, and the strength and number of its acid sites. mdpi.com The use of a solid catalyst allows for continuous operation in packed-bed reactors and easy separation from the product mixture by simple filtration, making it a more environmentally friendly and industrially viable option. google.com

Biocatalytic Approaches to Ester Synthesis

Biocatalysis, particularly the use of enzymes for organic synthesis, presents a green and highly selective alternative for producing esters like methyl alpha-methylcinnamate. mdpi.com These methods operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. isca.meresearchgate.net

The selection of an appropriate biocatalyst is critical for efficient ester synthesis. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions in non-aqueous environments. nih.gov Among the commercially available lipases, those from Thermomyces lanuginosus (Lipozyme® TL IM), Candida antarctica (Novozym 435), and Rhizomucor miehei (Lipozyme RM IM) are frequently evaluated. mdpi.com

Lipozyme® TL IM, a lipase (B570770) from Thermomyces lanuginosus immobilized on silica (B1680970) gel, has demonstrated high efficiency in catalyzing reactions involving cinnamate derivatives. mdpi.commdpi.comresearchgate.net For instance, it has been successfully used in the synthesis of cinnamamides from methyl cinnamates and in the esterification of cinnamic acid with various alcohols. researchgate.netresearchgate.net In a comparative study for the synthesis of octyl formate, Novozym 435 showed significantly higher conversion (33.23%) compared to Lipozyme TL IM (2.09%) and Lipozyme RM IM (1.28%), highlighting that enzyme choice is highly reaction-dependent. mdpi.com Another effective biocatalyst is the lipase from Bacillus licheniformis, which, when immobilized on silica, effectively catalyzes the synthesis of methyl cinnamate. isca.me

Immobilization is a key technique that enhances enzyme stability, simplifies product separation, and allows for catalyst reuse, making the process more economical. isca.menih.gov The immobilized lipase from B. licheniformis was reported to retain 50% of its activity after five cycles of use in methyl cinnamate synthesis. isca.me

Table 1: Comparison of Commercial Lipases in Ester Synthesis

| Enzyme | Source Organism | Immobilization Support | Application Example | Reference |

|---|---|---|---|---|

| Lipozyme® TL IM | Thermomyces lanuginosus | Silica Gel | Synthesis of Cinnamamides, Benzyl (B1604629) Cinnamate | mdpi.commdpi.comresearchgate.net |

| Novozym 435 | Candida antarctica | Acrylic Resin | Synthesis of Benzyl Cinnamate, Octyl Formate | mdpi.comresearchgate.net |

| Lipozyme RM IM | Rhizomucor miehei | Anionic Resin | Synthesis of Octyl Formate | mdpi.com |

To maximize the yield and efficiency of enzymatic esterification, several reaction parameters must be optimized. Key factors include temperature, substrate molar ratio, enzyme loading, and the removal of water, a byproduct of the reaction. researchgate.net

Temperature: The reaction temperature affects both the enzyme's activity and its stability. For the synthesis of methyl cinnamate using immobilized B. licheniformis lipase, the optimal temperature was found to be 65°C. Similarly, in the synthesis of ethyl cinnamate using Lipozyme TLIM, increasing the temperature from 10°C to 50°C led to a significant increase in both the reaction rate and the final yield. researchgate.net

Substrate Molar Ratio: The ratio of alcohol to the carboxylic acid can influence the reaction equilibrium. In the synthesis of cinnamamides from methyl cinnamate, a substrate molar ratio of 1:2 (ester to amine) provided the maximum yield. mdpi.com Higher concentrations of one substrate can sometimes inhibit enzyme activity or increase the viscosity of the medium, negatively impacting mass transfer. mdpi.com

Molecular Sieves: Esterification is a reversible reaction where water is produced. The presence of water favors the reverse reaction, hydrolysis. To shift the equilibrium towards ester formation, water is typically removed from the reaction medium. The addition of molecular sieves (e.g., 100 mg per reaction volume) is a common and effective strategy for in-situ water absorption. isca.me

Solvent: The choice of solvent is also crucial. Dimethyl sulfoxide (B87167) (DMSO) has been used effectively for the synthesis of methyl cinnamate, as the reactants and products are soluble in it, unlike in n-alkanes. isca.me In other cases, isooctane (B107328) has been shown to be a superior medium for the synthesis of ethyl and benzyl cinnamate using Lipozyme TLIM. researchgate.netresearchgate.net

Table 2: Optimized Conditions for Enzymatic Synthesis of Cinnamate Esters

| Product | Enzyme | Optimal Temperature | Substrate Ratio (Acid:Alcohol) | Key Additives | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl Cinnamate | B. licheniformis lipase | 65°C | 1:1 (100 mM each) | Molecular Sieves (100 mg) | 64.3 mM | researchgate.net |

| Ethyl Cinnamate | Lipozyme TLIM | 50°C | N/A | Isooctane solvent | 99% | researchgate.net |

| Benzyl Cinnamate | Lipozyme TLIM | 50°C | 1:1.2 (Cinnamic Acid:Benzyl Alcohol) | Isooctane solvent | 97.3% | researchgate.net |

| Cinnamamides | Lipozyme® TL IM | 45°C | 1:2 (Ester:Amine) | tert-Amyl alcohol solvent | 91.3% | mdpi.com |

The integration of biocatalysis with continuous-flow microreactor technology offers a significant process intensification tool. nih.govmdpi.comacs.org This approach addresses some shortcomings of traditional batch enzymatic reactions, such as long reaction times. mdpi.com In a continuous-flow system, substrates are pumped through a reactor containing the immobilized enzyme, and the product is collected continuously. mdpi.com

This technology has been successfully applied to the synthesis of cinnamamide (B152044) derivatives from methyl cinnamates using Lipozyme® TL IM as the catalyst. mdpi.comresearchgate.net The key advantages of this system include:

Short Residence Time: Optimal conversion can be achieved in minutes (e.g., 40 minutes) compared to many hours (e.g., 24 hours) in a conventional shaker reactor. mdpi.commdpi.com

Mild Reaction Conditions: Reactions are typically run at mild temperatures (e.g., 45°C), preserving enzyme activity. mdpi.com

Enhanced Productivity: The space-time yield (STY), a measure of reactor productivity, is significantly higher in continuous-flow microreactors than in batch reactors. mdpi.commdpi.com This indicates a more efficient use of the reactor volume.

Process Control and Stability: Continuous-flow systems allow for easy control of the reaction process and facilitate the recycling and reuse of the immobilized biocatalyst. researchgate.netmdpi.com

For the Lipozyme® TL IM-catalyzed synthesis of methyl 4-chlorocinnamate, a maximum conversion of 91.3% was achieved in a continuous-flow microreactor with a residence time of about 40 minutes at 45°C. mdpi.comresearchgate.net This demonstrates the potential for developing rapid and economical strategies for synthesizing cinnamic acid derivatives. researchgate.net

Table 3: Comparison of Batch vs. Continuous-Flow Biocatalysis for Cinnamide Synthesis

| Parameter | Shaker Reactor (Batch) | Continuous-Flow Microreactor | Reference |

|---|---|---|---|

| Catalyst | Lipozyme® TL IM | Lipozyme® TL IM | mdpi.commdpi.com |

| Reaction Time | ≥ 24 hours | 40 minutes | mdpi.commdpi.com |

| Temperature | 45°C | 45°C | mdpi.com |

| Productivity (STY) | Lower | Significantly Higher | mdpi.commdpi.com |

| Process Control | Less precise | Easy and precise | researchgate.net |

Advanced Synthetic Strategies for Cinnamic Acid Derivatives Relevant to Methyl alpha-methylcinnamate

Beyond biocatalysis, advanced chemical synthesis methods provide powerful tools for creating cinnamic acid derivatives with high precision and efficiency. These strategies often focus on the functionalization of the carboxylic acid group or the formation of the characteristic α,β-unsaturated system.

O-acylation (ester formation) and N-acylation (amide formation) are fundamental transformations for modifying the carboxylic acid group of cinnamic acid. beilstein-journals.org These reactions can be achieved through various catalytic systems.

Stoichiometric Reagents: A classic method involves activating the carboxylic acid, for example, by forming an anhydride (B1165640). Pivalic anhydride is a reagent used for this purpose that is easier to handle than acid chlorides. beilstein-journals.org The acetylation of cinnamic acid is another example of O-acylation. biomedres.usbiomedres.us

Transition-Metal Catalysis: Palladium (Pd) catalysts have been used for the N-acylation of cinnamic acids with tertiary amines, proceeding through a C–N bond cleavage mechanism. beilstein-journals.org

Organocatalysis and Other Catalysts: Borane-based catalysts, such as B(C₆F₅)₃, have been developed for the Fischer esterification of cinnamic acids with methanol to produce methyl cinnamates. beilstein-journals.org Graphene oxide has also been employed as a recyclable, metal-free catalyst for the direct amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org For N-acylation, cinnamoyl chlorides can be reacted with amines like 1,2,3,4-tetrahydroisoquinoline (B50084) to produce the corresponding amides in high yield. umpr.ac.id

The synthesis of cinnamamides is a prominent example of N-acylation, which is of interest for producing biologically active molecules. mdpi.com These reactions can be carried out by reacting cinnamic acids with reagents like tetraalkylthiuram disulfides. researchgate.net

The synthesis of cinnamic acid derivatives can also be achieved by creating the α,β-double bond from a saturated precursor, such as a hydrocinnamic acid derivative. This is accomplished through catalytic α,β-dehydrogenation. beilstein-journals.org While noble metals have traditionally been used, recent developments have focused on more accessible catalysts. beilstein-journals.org

A notable example is the use of a copper catalyst system. In studies on the conversion of substituted hydrocinnamic acids to styrenes, the α,β-dehydrogenation to the corresponding cinnamic acid was a major competing reaction pathway. acs.orgnih.gov The proposed mechanism involves the deprotonation at the alpha-carbon, followed by steps facilitated by the copper catalyst and an oxidant. nih.gov For example, using a Cu(OAc)₂ catalyst with TEMPO as an oxidant can facilitate the α,β-dehydrogenation of carbonyl compounds. acs.orgnih.gov This strategy represents a modern approach to installing the key structural feature of cinnamic acids and their esters. beilstein-journals.org

Biosynthetic Pathways of Methyl Cinnamate (as a related natural product)

The synthesis of methyl cinnamate in nature, a compound distinct from the synthetically derived methyl alpha-methylcinnamate, provides insight into the intricate biochemical routes organisms employ to produce valuable secondary metabolites. The primary pathway for the formation of (E)-methyl cinnamate involves the precursor amino acid, L-phenylalanine.

Elucidation of L-Phenylalanine Pathway for (E)-Methyl Cinnamate

The biosynthetic route to (E)-methyl cinnamate originates from L-phenylalanine, an essential amino acid synthesized in fungi and plants through the shikimic acid pathway. researchgate.net This amino acid serves as a direct precursor for protein synthesis or is channeled into the phenylpropanoid pathway to generate a wide array of secondary metabolites. researchgate.net The initial and pivotal step in this metabolic cascade is the deamination of L-phenylalanine to (E)-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.netnih.gov Subsequent research has demonstrated that (E)-cinnamic acid is the key intermediate that is then methylated to form (E)-methyl cinnamate. researchgate.netnih.gov This final step is facilitated by a class of enzymes known as methyltransferases. nih.govresearchgate.netnih.gov Specifically, in the liverwort Conocephalum salebrosum, a cinnamic acid methyltransferase (CAMT) belonging to the SABATH family of enzymes is responsible for this conversion. nih.gov Similarly, in sweet basil, a p-coumaric acid/cinnamic acid carboxyl methyltransferase (CCMT), also a member of the SABATH family, catalyzes the formation of methyl cinnamate from cinnamic acid using S-adenosyl-L-methionine (AdoMet) as the methyl donor. nih.gov

The elucidation of this pathway has been significantly advanced by studies on various organisms, including the ectomycorrhizal fungus Tricholoma matsutake. researchgate.netebi.ac.ukdntb.gov.ua Research has confirmed that the accumulation of (E)-methyl cinnamate in this fungus is induced by the addition of L-phenylalanine to its mycelial culture. researchgate.net

Key Enzymes in the Biosynthesis of (E)-Methyl Cinnamate

| Enzyme | Precursor | Product | Organism Studied |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | (E)-Cinnamic Acid | Tricholoma matsutake, Bjerkandera adusta |

Tracer Experimentation for Biosynthetic Intermediate Identification

Tracer experiments using isotopically labeled precursors have been instrumental in confirming the intermediates of the (E)-methyl cinnamate biosynthetic pathway. researchgate.net These studies provide definitive evidence of the metabolic flow from L-phenylalanine to the final esterified product.

In studies conducted on the fungus Tricholoma matsutake, the use of ¹³C- and ²H-labeled precursors has unequivocally demonstrated the conversion sequence. researchgate.netebi.ac.uk When the fungus was supplied with L-[1,2,3,4,5,6,7,8,9-¹³C₉, ¹⁵N]phenylalanine, a 100% selective incorporation of the ¹³C label was observed in both the intermediate, (E)-cinnamate, and the final product, (E)-methyl cinnamate. researchgate.netebi.ac.uk This result strongly supports the direct conversion of L-phenylalanine to (E)-cinnamate and subsequently to (E)-methyl cinnamate.

Further reinforcing this pathway, when (E)-[1,2,3,4,5,6,7,8,9-¹³C₉]cinnamate was used as the precursor, a 100% selective ¹³C incorporation was again observed in the resulting (E)-[1,2,3,4,5,6,7,8,9-¹³C₉]methyl cinnamate. researchgate.netebi.ac.uk

Experiments using deuterium-labeled precursors have also been conducted. When L-[2,3,4,5,6,7,7,8-²H₈]phenylalanine was administered, the incorporation selectivities for deuterium (B1214612) were found to be 82.1% in (E)-[2,3,4,5,6,7,8-²H₇]cinnamate and 81.4% in (E)-[2,3,4,5,6,7,8-²H₇]methyl cinnamate. researchgate.netebi.ac.uk These findings collectively confirm that T. matsutake synthesizes (E)-methyl cinnamate from L-phenylalanine with (E)-cinnamate as a direct intermediate. researchgate.netebi.ac.uk

Results of Tracer Experiments in Tricholoma matsutake

| Labeled Precursor | Intermediate/Product | Isotope | Incorporation Selectivity |

|---|---|---|---|

| L-[¹³C₉, ¹⁵N]phenylalanine | (E)-[¹³C₉]cinnamate | ¹³C | 100% |

| L-[¹³C₉, ¹⁵N]phenylalanine | (E)-[¹³C₉]methyl cinnamate | ¹³C | 100% |

| (E)-[¹³C₉]cinnamate | (E)-[¹³C₉]methyl cinnamate | ¹³C | 100% |

| L-[²H₈]phenylalanine | (E)-[²H₇]cinnamate | ²H | 82.1% |

Spectroscopic Characterization Techniques for Structural Elucidation of Methyl Alpha Methylcinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of methyl alpha-methylcinnamate by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR analysis, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the electronic environment and connectivity of protons in the molecule. For methyl alpha-methylcinnamate, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic proton, the ester methyl protons, and the alpha-methyl protons.

The key features in a ¹H NMR spectrum of methyl alpha-methylcinnamate are:

Aromatic Protons: The protons on the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.2 and 7.6 ppm. Their exact shifts and splitting patterns depend on the specific substitution and interactions.

Vinylic Proton: The single proton on the carbon-carbon double bond (C=C-H) is expected to resonate as a singlet or a finely coupled quartet further downfield due to the deshielding effects of the adjacent phenyl ring and carbonyl group. Its signal is often observed around 7.8 ppm. The coupling with the alpha-methyl protons is typically small (allylic coupling).

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet, typically around 3.7-3.8 ppm.

Alpha-Methyl Protons (α-CH₃): The three protons of the methyl group attached to the alpha-carbon of the double bond also appear as a distinct signal, often a doublet or a narrow quartet due to coupling with the vinylic proton, typically in the range of 2.1-2.2 ppm.

The spectral data for the closely related precursor, alpha-methylcinnamic acid, shows signals for the vinylic proton at approximately 7.84 ppm and the alpha-methyl protons at 2.15 ppm, which provides a strong basis for these assignments. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for Methyl alpha-methylcinnamate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 7.8 | Singlet / Quartet | 1H | Vinylic proton (=CH) |

| ~ 3.8 | Singlet | 3H | Ester methyl protons (-OCH₃) |

| ~ 2.1 | Singlet / Doublet | 3H | Alpha-methyl protons (α-CH₃) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For methyl alpha-methylcinnamate, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the olefinic carbons (C=C), the ester methyl carbon, and the alpha-methyl carbon.

Key expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): This is the most deshielded carbon and appears furthest downfield, typically in the range of 168-174 ppm.

Aromatic Carbons: The phenyl ring will show multiple signals between approximately 127 and 135 ppm. The carbon attached to the double bond (the ipso-carbon) is also found in this region.

Olefinic Carbons: The two carbons of the C=C double bond will give rise to two distinct signals, typically in the 125-145 ppm range.

Ester Methyl Carbon (-OCH₃): The carbon of the methyl ester group appears in the upfield region, generally around 52 ppm.

Alpha-Methyl Carbon (α-CH₃): The carbon of the alpha-methyl group is found in the most upfield region of the spectrum, typically around 12-15 ppm.

Data for the precursor, alpha-methylcinnamic acid, confirms the assignments for the carbon backbone, with the olefinic and aromatic carbons appearing in the expected regions. chemicalbook.com The esterification of the carboxylic acid to a methyl ester primarily affects the chemical shift of the carbonyl carbon and adds the characteristic ester methyl signal.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl alpha-methylcinnamate

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 169 | Carbonyl carbon (C=O) |

| ~ 127 - 145 | Aromatic & Olefinic carbons (C₆H₅, C=C) |

| ~ 52 | Ester methyl carbon (-OCH₃) |

| ~ 14 | Alpha-methyl carbon (α-CH₃) |

While 1D NMR spectra provide fundamental data, complex structures or subtle isomeric differences often require advanced 2D NMR techniques for unambiguous structural confirmation. ipb.pt These methods are crucial for verifying the connectivity of atoms within the methyl alpha-methylcinnamate monomer and for characterizing its corresponding polymer.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons. For instance, it could confirm the small allylic coupling between the vinylic proton and the alpha-methyl protons. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry (e.g., E/Z isomers). ipb.pt

Furthermore, NMR spectroscopy is vital for characterizing polymers derived from cinnamic monomers. researchgate.net Upon polymerization, the sharp signals of the monomer broaden significantly in the NMR spectrum due to the reduced mobility of the polymer chain. The disappearance of the vinylic proton and carbon signals, coupled with the appearance of a new aliphatic backbone in the polymer, provides clear evidence of a successful polymerization reaction. Advanced NMR techniques can also be used to study polymer microstructure, such as tacticity and copolymer composition. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chegg.com

The IR spectrum of methyl alpha-methylcinnamate is dominated by absorptions corresponding to its key functional groups: the ester, the carbon-carbon double bond, and the aromatic ring.

The most prominent and diagnostic peaks are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1710-1730 cm⁻¹.

C=C Stretch: A medium intensity band for the alkene double bond, expected around 1630-1640 cm⁻¹. This absorption confirms the presence of the propenoate backbone.

C-O Stretch: The ester C-O bonds give rise to two stretching vibrations, typically appearing as strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions from the stretching of the carbon-carbon bonds within the phenyl ring are expected in the 1450-1600 cm⁻¹ range.

=C-H and C-H Stretches: The stretching of the sp² C-H bonds (aromatic and vinylic) typically appears just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl groups appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Methyl alpha-methylcinnamate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3000 - 3100 | Medium | C-H Stretch | Aromatic & Vinylic C-H |

| ~ 2850 - 2960 | Medium-Weak | C-H Stretch | Methyl C-H |

| ~ 1715 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1635 | Medium | C=C Stretch | Alkene |

| ~ 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1100 - 1300 | Strong | C-O Stretch | Ester |

Fourier-Transform Infrared (FT-IR) spectroscopy is the modern standard for obtaining infrared spectra due to its superior speed and sensitivity. FT-IR is broadly applicable in the analysis of methyl alpha-methylcinnamate. idexlab.com Its applications include:

Quality Control: Rapidly verifying the identity and purity of synthesized methyl alpha-methylcinnamate by comparing its spectrum to that of a known standard. The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is especially useful for this purpose.

Reaction Monitoring: FT-IR can be used to monitor the progress of the esterification reaction of alpha-methylcinnamic acid with methanol (B129727). The disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of the strong ester C=O stretch (~1715 cm⁻¹) would indicate the formation of the product.

Polymerization Studies: The technique can also track the polymerization of the monomer. The decrease in the intensity of the C=C stretching vibration (~1635 cm⁻¹) would signal the consumption of the monomer and the formation of the polymer backbone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

Key fragmentation pathways for esters in EI-MS often involve cleavage of the bonds adjacent to the carbonyl group. For methyl alpha-methylcinnamate, this would likely result in the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (-COOCH₃). Additionally, cleavage of the alpha-carbon bond could occur. The presence of the aromatic ring would lead to the formation of stable benzyl-type cations. The interpretation of these fragmentation patterns is crucial for confirming the molecular structure. libretexts.orglibretexts.org

A study on methyl cinnamate (B1238496), a closely related compound, identified characteristic fragment ions that can be used for its detection in complex mixtures. researchgate.net For methyl alpha-methylcinnamate, similar fragmentation behavior would be anticipated, with shifts in the m/z values of the fragments due to the additional methyl group at the alpha position.

Table 1: Predicted Key Fragment Ions in the EI-MS of Methyl alpha-methylcinnamate

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₁H₁₂O₂]⁺ | 176 |

| [M - OCH₃]⁺ | [C₁₀H₉O]⁺ | 145 |

| [M - COOCH₃]⁺ | [C₉H₉]⁺ | 117 |

This table is predictive and based on general fragmentation patterns of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. omicsonline.org This makes it an ideal method for analyzing complex mixtures and assessing the purity of volatile and semi-volatile compounds like methyl alpha-methylcinnamate. omicsonline.orgresearchgate.net

In a typical GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. ekb.eg This allows for the identification and quantification of individual compounds within the mixture. nih.govunar.ac.id

GC-MS is frequently employed to determine the chemical composition of essential oils and other natural product extracts where cinnamates, including methyl cinnamate, are often found. researchgate.netresearchgate.net A study on the essential oil of Alpinia malaccensis var. nobilis identified (E)-methyl cinnamate as the major component using GC-MS. researchgate.net Similarly, GC-MS has been used to analyze the volatile components of basil, where methylcinnamate is a key aroma compound. nih.gov The technique's ability to separate closely related isomers and provide mass spectral data for each peak is crucial for accurate identification. researchgate.net For methyl alpha-methylcinnamate, GC-MS would be used to separate it from other isomers and impurities, with the subsequent mass spectrum confirming its identity. omicsonline.orgthermofisher.com The retention time from the GC provides an additional layer of identification when compared to a known standard. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules such as synthetic polymers. jeol.comnih.gov In this method, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in a time-of-flight mass analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of the polymer's molecular weight distribution. jeol.com

Table 2: Applications of MALDI-TOF-MS in Polymer Characterization

| Polymer Type | Information Obtained |

|---|---|

| Homopolymers | Molecular weight distribution (Mn, Mw, Đ), End-group analysis |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of methyl alpha-methylcinnamate is characterized by strong absorption bands arising from electronic transitions within its conjugated system. libretexts.org The molecule contains a benzene (B151609) ring conjugated with a carbon-carbon double bond and a carbonyl group, forming an extended π-electron system known as a chromophore. libretexts.orgutoronto.ca This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. usp.brjove.com

The primary electronic transition observed in the UV-Vis spectrum of cinnamates is a π → π* transition, which is typically of high intensity. elte.hu The position and intensity of the absorption maximum can be influenced by the solvent polarity and the presence of substituents on the aromatic ring or the double bond. utoronto.ca For methyl alpha-methylcinnamate, the α-methyl group may cause a slight shift in the λmax compared to methyl cinnamate due to steric and electronic effects. Theoretical calculations on similar cinnamate derivatives have shown that the main electronic transition is around 310 nm, which can be attributed to the electron delocalization across the aromatic ring and the ester group. researchgate.netnih.gov The extended conjugation is crucial for the compound's ability to absorb UV radiation. researchgate.net

Table 3: Typical UV Absorption Data for Conjugated Systems

| Chromophore | Typical λmax (nm) | Transition |

|---|---|---|

| Isolated C=C | < 200 | π → π* |

| Conjugated Diene | ~217 | π → π* |

| α,β-Unsaturated Ketone | ~215-250 | π → π* |

This table provides general values for comparison.

The study of the excited-state dynamics of methyl alpha-methylcinnamate and related compounds is crucial for understanding their behavior upon absorption of UV radiation. Time-resolved spectroscopic techniques are often employed to investigate the pathways of energy dissipation from the electronically excited state. rsc.org

Upon photoexcitation to the S₁ (¹ππ) state, cinnamate derivatives can undergo several processes, including fluorescence, non-radiative decay, and E/Z (trans/cis) isomerization. rsc.org For some cinnamates, internal conversion to a lower-lying "dark" nπ state can be a significant decay pathway, which may impede efficient energy dissipation back to the ground state. researchgate.net The presence and energy level of this nπ* state relative to the ππ* state can be influenced by substituents and the solvent environment. rsc.orgresearchgate.net

Studies on methoxy-substituted methyl cinnamates have shown that the position of the methoxy group on the benzene ring can significantly affect the excited-state lifetime and the dominant decay route. researchgate.net For instance, para-substituted cinnamates may have different decay dynamics compared to ortho- or meta-substituted analogs. researchgate.net The interaction with solvents, particularly through hydrogen bonding, can also alter the photophysical properties by stabilizing or destabilizing certain excited states and influencing the energy barriers for different decay channels. rsc.org Understanding these excited-state dynamics is particularly relevant for applications where the photostability of the compound is important.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, which is an inherent property of optically active compounds. nih.gov While methyl alpha-methylcinnamate itself is not chiral, its derivatives can be, and CD spectroscopy becomes an invaluable tool for determining their absolute configuration.

The utility of CD spectroscopy in this context often relies on the introduction of a chromophore into the chiral molecule of interest. Cinnamate derivatives, due to their strong UV absorption, are frequently employed for this purpose. researchgate.net The "exciton chirality method" is a particularly robust approach that allows for the non-empirical determination of absolute configuration. researchgate.netumd.edu This method is applicable when a molecule contains at least two chromophoric groups that are spatially close, leading to through-space interactions of their electric transition dipole moments. researchgate.net

This interaction results in a split CD spectrum, known as an exciton (B1674681) couplet, which consists of two Cotton effects of opposite signs and similar intensities. The sign of this exciton couplet is directly related to the chirality of the molecule, providing a clear indication of its absolute stereochemistry. nih.gov For instance, the introduction of a p-(meso-triphenylporphyrin)-cinnamate (TPPcinnamate) group into a molecule with hydroxyl functionalities allows for the determination of absolute configuration based on the observed exciton chirality in the CD spectrum. nih.gov

The application of cinnamate derivatives as chromophores in CD spectroscopy is a versatile strategy. For example, in the study of oligosaccharides, chromophores like p-methoxycinnamate have been used to determine the absolute configuration of sugar units. umd.edu Similarly, the absolute configuration of threo-β-aryl-β-hydroxy-α-amino acids has been elucidated using the CD exciton chirality method with chromophoric derivatives. umd.edu

The general procedure involves the chemical modification of a chiral analyte to introduce two chromophoric groups, such as cinnamates. The resulting bichromophoric system will exhibit a characteristic CD spectrum from which the absolute configuration can be deduced.

X-ray Crystallography for Solid-State Structural Determination

Research on the disyndiotactic oligomers of methyl cinnamate has provided detailed crystal structures for the tetramer, pentamer, and hexamer. researchgate.net These structures were determined from single crystals grown in a mixed solvent of chloroform (B151607) and n-hexane. researchgate.net The crystallographic data for these oligomers are summarized in the table below.

| Parameter | Tetramer | Pentamer | Hexamer |

|---|---|---|---|

| Chemical Formula | C40H40O8 | C50H50O10 | C60H60O12 |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

Data sourced from studies on disyndiotactic oligomers of methyl cinnamate. researchgate.net

Furthermore, the crystal structures of borylated methyl cinnamate derivatives have also been reported. beilstein-archives.org For example, the ortho-borylated derivative crystallizes with two molecules in the asymmetric unit. In this structure, the alkene moiety adopts a trans configuration, and the dioxaborolane ring is in a puckered conformation. beilstein-archives.org The arrangement of molecules in the unit cell involves head-to-tail packing, with the aromatic and pinacol (B44631) ester moieties of one molecule facing another. beilstein-archives.org

The crystal structure of an adduct of fluoreno[9,1-bc]pyrylium-3-olate with methyl cinnamate has also been determined by X-ray diffraction. nih.gov In this adduct, the phenyl ring of the methyl cinnamate moiety is situated above the fluorene (B118485) ring with a dihedral angle of 64°. nih.gov The crystal system is triclinic with the space group P-1. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C25H18O4 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.287(4) |

| b (Å) | 8.794(3) |

| c (Å) | 8.797(3) |

| α (°) | 109.78(3) |

| β (°) | 82.17(3) |

| γ (°) | 88.58(3) |

Data for the adduct of fluoreno[9,1-bc]pyrylium-3-olate with methyl cinnamate. nih.gov

These examples demonstrate the power of X-ray crystallography in elucidating the detailed solid-state structures of methyl cinnamate and its derivatives, which can be extrapolated to understand the structural characteristics of methyl alpha-methylcinnamate.

Reactivity and Mechanistic Studies of Methyl Alpha Methylcinnamate

Olefination Reactions and Mechanisms

Olefination reactions are crucial for the synthesis of alkenes. The Horner-Wadsworth-Emmons reaction is a key method for creating α,β-unsaturated esters like methyl alpha-methylcinnamate with high stereoselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic reaction that employs a stabilized phosphonate (B1237965) carbanion to react with an aldehyde or ketone, primarily producing an (E)-alkene. wikipedia.org This reaction offers significant advantages over the traditional Wittig reaction, as the phosphonate-stabilized carbanions are more nucleophilic and less basic, and the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.orgorgsyn.org

The mechanism of the HWE reaction involves three main steps: wikipedia.orgnrochemistry.comyoutube.com

Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon adjacent to the phosphoryl and carbonyl groups, forming a resonance-stabilized phosphonate carbanion. wikipedia.orgyoutube.com

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms an intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form a carbon-carbon double bond (the alkene) and a water-soluble dialkyl phosphate (B84403) salt. nrochemistry.comyoutube.com

The stereoselectivity of the HWE reaction generally favors the formation of the (E)-alkene (trans isomer) because the transition state leading to the trans product is lower in energy. wikipedia.orgnrochemistry.com

For the synthesis of Methyl alpha-methylcinnamate, a plausible HWE route would involve the reaction of benzaldehyde (B42025) with the carbanion derived from a 2-phosphonopropionate ester, as detailed in the table below.

| Step | Description | Reactants | Product |

| 1 | Phosphonate Formation | Triethyl phosphite, Methyl 2-bromopropionate | Triethyl 2-phosphonopropionate |

| 2 | Carbanion Generation | Triethyl 2-phosphonopropionate, Strong Base (e.g., NaH, NaOMe) | Phosphonate Carbanion |

| 3 | Olefination | Phosphonate Carbanion, Benzaldehyde | Methyl alpha-methylcinnamate |

Addition Reactions to the α,β-Unsaturated System

The α,β-unsaturated system in methyl alpha-methylcinnamate is electrophilic, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing ester group polarizes the double bond, creating a partial positive charge on the β-carbon. This allows for conjugate addition reactions, most notably the Michael addition. masterorganicchemistry.com

In a Michael addition reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com The reaction proceeds through the formation of an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com

Key features of addition reactions to methyl alpha-methylcinnamate include:

Reaction Site: Nucleophilic attack occurs at the β-carbon of the conjugated system.

Mechanism: The process involves three key steps: deprotonation of the nucleophile (if necessary), conjugate addition to the alkene, and protonation of the resulting enolate. masterorganicchemistry.com

Nucleophiles: A wide variety of nucleophiles can be used, including enolates, organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com

The table below summarizes potential conjugate addition reactions with methyl alpha-methylcinnamate.

| Nucleophile (Michael Donor) | Reagent Example | Product Type |

| Enolate | Diethyl malonate + Base | 3-phenyl-4,4-dicarboethoxy-2-methylbutanoate |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl 3-phenyl-2,3-dimethylbutanoate |

| Amine | Piperidine | Methyl 3-(piperidin-1-yl)-3-phenyl-2-methylpropanoate |

| Thiol | Thiophenol | Methyl 3-(phenylthio)-3-phenyl-2-methylpropanoate |

Oxidation and Reduction Reactions

The functional groups within methyl alpha-methylcinnamate—the carbon-carbon double bond, the ester group, and the aromatic ring—can all undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Reduction Reactions:

Reduction of the C=C Double Bond: Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can selectively reduce the alkene double bond to a single bond, yielding methyl 2-methyl-3-phenylpropanoate, without affecting the ester or the aromatic ring.

Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a primary alcohol. This reaction would also reduce the C=C double bond, resulting in 2-methyl-3-phenylpropan-1-ol.

Complete Reduction: Under harsh conditions, both the ester and the aromatic ring can be reduced.

Oxidation Reactions:

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the C=C double bond, yielding benzaldehyde and a methyl pyruvate (B1213749) derivative.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the double bond to form an epoxide, resulting in methyl 2-methyl-3-phenyloxirane-2-carboxylate.

Oxidation of the Aromatic Ring: Under very strong oxidizing conditions, the aromatic ring can be oxidized, though this often leads to degradation of the molecule.

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Reduction | H₂, Pd/C | C=C Double Bond | Methyl 2-methyl-3-phenylpropanoate |

| Reduction | LiAlH₄ | Ester and C=C Double Bond | 2-methyl-3-phenylpropan-1-ol |

| Oxidation | O₃, then (CH₃)₂S | C=C Double Bond | Benzaldehyde + Methyl pyruvate |

| Oxidation | m-CPBA | C=C Double Bond | Methyl 2-methyl-3-phenyloxirane-2-carboxylate |

Nucleophilic Substitution Reactions

While methyl alpha-methylcinnamate is not a typical substrate for SN1 or SN2 reactions due to the lack of a suitable leaving group on an sp³-hybridized carbon, it can undergo nucleophilic acyl substitution at the ester carbonyl carbon. byjus.com In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH₃).

The mechanism proceeds via a tetrahedral intermediate. The incoming nucleophile adds to the carbonyl group, breaking the pi bond and forming a tetrahedral species. The original carbonyl pi bond then reforms by eliminating the leaving group, in this case, the methoxide (B1231860) ion. byjus.com

A common example of this reaction is saponification, the base-catalyzed hydrolysis of an ester.

Saponification: Treatment of methyl alpha-methylcinnamate with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous solution will yield sodium alpha-methylcinnamate (the carboxylate salt) and methanol (B129727). Subsequent acidification will protonate the carboxylate to give alpha-methylcinnamic acid.

Another example is transesterification, where one alcohol is swapped for another.

Transesterification: Reacting methyl alpha-methylcinnamate with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst will result in the formation of ethyl alpha-methylcinnamate and methanol.

Polymerization Kinetics and Mechanisms

The presence of a polymerizable carbon-carbon double bond allows methyl alpha-methylcinnamate to act as a monomer in polymerization reactions. Like other vinyl monomers, it can undergo addition polymerization, typically through a free-radical mechanism, to form a long polymer chain.

The free-radical polymerization process consists of three main stages: wikipedia.org

Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) thermally decomposes to generate free radicals. These radicals then add to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times, rapidly increasing the molecular weight of the polymer.

Termination: The growth of polymer chains is halted when two radicals react with each other. This can occur through combination (two chains join to form one longer chain) or disproportionation (one radical abstracts a hydrogen from another, resulting in two terminated chains). wikipedia.org

Homopolymerization: When methyl alpha-methylcinnamate is polymerized by itself, it forms a homopolymer, poly(methyl alpha-methylcinnamate). The resulting polymer's properties would be determined by the bulky phenyl and ester groups attached to the polymer backbone.

Copolymerization: Methyl alpha-methylcinnamate can also be copolymerized with other monomers (e.g., styrene (B11656), methyl acrylate) to create copolymers with tailored properties. vot.pl The kinetics of copolymerization are described by reactivity ratios (r₁ and r₂), which indicate the preference of a growing polymer chain radical to add to its own type of monomer versus the other monomer.

| Polymerization Type | Description | Monomer(s) | Resulting Polymer |

| Homopolymerization | Polymerization of a single type of monomer. | Methyl alpha-methylcinnamate | Poly(methyl alpha-methylcinnamate) |

| Copolymerization | Polymerization of two or more different monomers. | Methyl alpha-methylcinnamate + Monomer X | Copolymer with units of both monomers |

Influence of Steric Hindrance and Substituent Effects on Polymerization Yield and Dispersity

Specific research on the homopolymerization of methyl alpha-methylcinnamate is not extensively documented in publicly available literature. However, the influence of its key structural features—the α-methyl group and the β-phenyl group—can be inferred from well-established principles of polymer chemistry and studies on analogous α-substituted acrylic esters.

The polymerization of vinyl monomers is highly sensitive to steric and electronic effects. The presence of a substituent at the α-position, such as the methyl group in methyl alpha-methylcinnamate, introduces significant steric hindrance around the reactive double bond. This steric bulk has several predictable consequences for polymerization:

Polymerization Rate: Steric hindrance from the α-methyl group impedes the approach of the propagating radical or ionic center to the monomer. This increases the activation energy for the propagation step, generally leading to a lower rate of polymerization compared to less substituted monomers like methyl acrylate (B77674). Studies on other acrylates with large α-substituents, such as methyl α-(phenoxymethyl)acrylate, have shown that steric effects can suppress the polymerization rate. researchgate.net

Ceiling Temperature (Tc): The polymerization process involves an equilibrium between propagation and depropagation. The steric strain introduced by the α-methyl and β-phenyl groups in the resulting polymer chain lowers the enthalpy of polymerization. This results in a lower ceiling temperature, the temperature above which the polymer is thermodynamically unstable and depropagation dominates. For instance, α-substituted styrenes are known to have low ceiling temperatures. dntb.gov.ua

Molecular Weight and Dispersity: The reduced rate of propagation and the potential for chain transfer reactions, which can be exacerbated by steric hindrance, often result in polymers with lower molecular weights. In radical polymerization, steric effects can also influence termination pathways. The steric hindrance in methyl alkyl diallyl ammonium (B1175870) chloride monomers, for example, has been shown to be a dominant factor in reducing polymerization activity. nih.gov In anionic polymerization of (meth)acrylates, the α-substituent is a critical factor in controlling the stereochemistry (tacticity) of the resulting polymer, which in turn affects its physical properties. cmu.edunih.gov

The electronic effect of the phenyl group in methyl alpha-methylcinnamate also plays a role. It provides resonance stabilization to the propagating radical or anion, which can affect its reactivity. However, in the case of α-substituted monomers, the steric effect is often the dominant factor governing polymerizability. nih.gov

Table 1: Expected Effects of Structural Features on Polymerization of Methyl alpha-methylcinnamate

| Structural Feature | Effect | Influence on Polymerization |

|---|---|---|

| α-Methyl Group | Steric Hindrance | Decreases rate of propagation, lowers ceiling temperature, may lead to lower molecular weight. |

| β-Phenyl Group | Resonance Stabilization | Stabilizes the propagating species. |

| Ester Group | Electron-withdrawing | Activates the double bond towards nucleophilic attack (in anionic polymerization). |

Photochemical Transformations

Methyl alpha-methylcinnamate, as a derivative of cinnamic acid, is expected to be photochemically active, with its reactivity centered on the carbon-carbon double bond conjugated to both a phenyl ring and a carbonyl group. The primary photochemical transformation for such systems is the [2+2] photocycloaddition reaction.

The [2+2] photocycloaddition is a characteristic reaction of cinnamates, where two monomer units react upon photoirradiation to form a cyclobutane (B1203170) ring. bohrium.com This dimerization can lead to various stereoisomers, with the distribution of products depending on the reaction conditions and the structure of the substrate. For methyl cinnamate (B1238496), irradiation typically yields head-to-head dimers like β-truxinate and δ-truxinate. lookchem.com

The reaction proceeds from an electronically excited state of the molecule, usually the triplet state, which is achieved through intersystem crossing after initial excitation to a singlet state. The excited molecule then reacts with a ground-state molecule to form the cyclobutane product. sci-hub.ru

However, the presence of the α-methyl group in methyl alpha-methylcinnamate introduces significant steric hindrance. This steric bulk can be expected to have a profound impact on the [2+2] cycloaddition reaction. For the reaction to occur, two monomer molecules must align in close proximity to allow for the formation of two new carbon-carbon sigma bonds. The α-methyl group would sterically clash with the phenyl and ester groups of the approaching molecule, disfavoring the required transition state geometry. Indeed, studies on the organophotocatalytic [2+2] cycloaddition of various styrenes have shown that α-substituted styrenes can be unreactive under conditions where other styrenes readily dimerize. nih.gov Therefore, it is anticipated that the yield and efficiency of [2+2] photocycloaddition for methyl alpha-methylcinnamate would be significantly lower than that for unsubstituted methyl cinnamate, or the reaction may not proceed at all under typical conditions.

To overcome the limitations of direct photolysis, photocatalysis is often employed for [2+2] cycloadditions. The most common mechanism for cinnamates involves visible-light-mediated triplet sensitization. sci-hub.ruresearchgate.net In this process:

A photocatalyst (PC), typically a transition metal complex like [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6, absorbs visible light and is promoted to an excited singlet state (¹PC*). sci-hub.ru

The excited singlet undergoes efficient intersystem crossing (ISC) to a longer-lived and more stable excited triplet state (³PC*).

The excited photocatalyst transfers its triplet energy to a molecule of the cinnamate substrate (S), promoting it to its triplet state (³S*) while the photocatalyst returns to its ground state (PC).

The excited triplet-state cinnamate (³S*) then reacts with a ground-state cinnamate molecule to form a diradical intermediate, which subsequently collapses to form the cyclobutane ring.

This energy transfer mechanism is highly effective for many cinnamate esters. acs.org Co-catalysts, such as bis(thiourea), have been shown to improve conversion and diastereoselectivity in the photocycloaddition of methyl cinnamate. bohrium.com The proposed mechanism involves the thiourea (B124793) forming hydrogen bonds with the ester carbonyl groups of two substrate molecules, pre-organizing them in a favorable geometry for dimerization and facilitating the triplet energy transfer. bohrium.com

While this mechanism is well-established for cinnamates, its application to methyl alpha-methylcinnamate would still have to contend with the steric hindrance posed by the α-methyl group, which would affect the final cycloaddition step between the excited and ground-state molecules.

Table 2: Key Steps in the Photocatalytic [2+2] Cycloaddition of Cinnamates

| Step | Process | Description |

|---|---|---|

| 1 | Light Absorption | Photocatalyst (PC) absorbs a photon: PC + hν → ¹PC* |

| 2 | Intersystem Crossing (ISC) | The excited singlet photocatalyst converts to a triplet state: ¹PC* → ³PC* |

| 3 | Triplet Energy Transfer | The triplet photocatalyst excites the cinnamate substrate (S): ³PC* + S → PC + ³S* |

| 4 | Dimerization | The triplet substrate reacts with a ground-state substrate to form the product: ³S* + S → Cyclobutane |

Enzymatic Transformations of Methyl alpha-methylcinnamate

Enzymes, particularly lipases, can be effective catalysts for the transformation of esters under mild conditions. One such transformation applicable to cinnamate esters is enzymatic aminolysis or transamidation.

The synthesis of cinnamamides from methyl cinnamates can be achieved with high efficiency using enzymes. For example, the lipase (B570770) Lipozyme® TL IM has been successfully used to catalyze the ammonolysis reaction between methyl cinnamate derivatives and various amines, such as phenylethylamine, in a continuous-flow microreactor system. mdpi.com

The general mechanism for this enzymatic transamidation is as follows:

The ester substrate (methyl alpha-methylcinnamate) enters the active site of the enzyme.

A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of serine) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate and releasing methanol. This results in an acylated enzyme intermediate.

An amine molecule then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acylated enzyme.

A second tetrahedral intermediate is formed, which then collapses to release the amide product and regenerate the free enzyme.

This process is a reversible reaction. mdpi.com The efficiency and viability of this reaction for methyl alpha-methylcinnamate would depend on how well the substrate fits into the active site of the enzyme. The α-methyl group, being directly adjacent to the reaction center (the carbonyl group), could introduce steric hindrance that impedes binding to the enzyme or slows the rate of nucleophilic attack by the amine. This might result in lower reaction yields or require longer reaction times compared to unsubstituted methyl cinnamate. mdpi.com

Structure-Reactivity Relationship Studies

The reactivity of methyl alpha-methylcinnamate is fundamentally governed by the interplay of its structural components: the α-methyl group, the ester functionality, and the β-phenyl group, all conjugated with the C=C double bond.

The most defining feature for its reactivity compared to methyl cinnamate is the α-methyl group. Its influence is a classic example of a structure-reactivity relationship:

In Polymerization: The steric bulk of the α-methyl group is the dominant factor. It hinders the approach of monomers to the growing polymer chain, thus decreasing the rate of polymerization and lowering the ceiling temperature. This relationship is well-documented in the broader class of α-substituted acrylates, where increased steric bulk at the α-position consistently leads to reduced polymerizability. researchgate.net

In Enzymatic Transamidation: The proximity of the α-methyl group to the carbonyl carbon—the site of enzymatic activation and nucleophilic attack—is critical. This steric hindrance can negatively affect the substrate's ability to bind within the constrained active site of an enzyme, thereby reducing the catalytic efficiency of transamidation compared to the sterically less demanding methyl cinnamate. mdpi.com

Derivatization and Analog Synthesis from Methyl Alpha Methylcinnamate

Synthesis of Cinnamamide (B152044) Derivatives

Cinnamamides, derived from cinnamic acids and their esters, are of significant interest due to their potential biological activities, including anti-inflammatory and analgesic properties. researchgate.netmdpi.com The conversion of methyl cinnamates, including the α-methyl derivative, into cinnamamides is a key synthetic transformation.

Biocatalysis has emerged as a green and efficient alternative for chemical synthesis. researchgate.net A highly effective method for producing cinnamamides involves the enzymatic aminolysis of methyl cinnamates catalyzed by Lipozyme® TL IM, an immobilized lipase (B570770). researchgate.netmdpi.com This process, particularly when conducted in continuous-flow microreactors, offers benefits such as short reaction times, mild reaction temperatures, and the use of environmentally friendly catalysts. researchgate.net

The reaction mechanism involves the transfer of the electronic part on the α-carbon to oxygen, followed by a proton transfer from an amine cation to the methoxy (B1213986) group, which then leaves as methanol (B129727) to form the final amide product. mdpi.com The efficiency of this biocatalytic reaction is influenced by several parameters, including temperature, solvent, and substrate ratio. mdpi.com An increase in temperature can enhance the rate of diffusion by lowering system viscosity, leading to more efficient collisions between the enzyme and substrate. mdpi.com

Table 1: Effect of Methyl Cinnamate (B1238496) Derivatives on Biocatalytic Synthesis of Cinnamamides

| Methyl Cinnamate Derivative | Amine | Conversion (%) |

| Methyl cinnamate | Phenylethylamine | 85.4 |

| Methyl 4-chlorocinnamate | Phenylethylamine | 91.3 |

| Methyl 4-methoxycinnamate | Phenylethylamine | 88.2 |

| Methyl 3,4-dimethoxycinnamate | Phenylethylamine | 82.6 |

This table is based on data from a study on the synthesis of cinnamamides using Lipozyme® TL IM in continuous-flow microreactors, with a reaction time of approximately 40 minutes at 45 °C. researchgate.netmdpi.com

The synthesis of cinnamamides from methyl cinnamates has been successfully demonstrated using phenylethylamines. researchgate.netmdpi.com The use of an excess of the amine substrate can shift the thermodynamic equilibrium of the reversible amidation reaction in favor of the N-phenethylcinnamamide product. mdpi.com Furthermore, maintaining a lower concentration of the methyl cinnamate substrate can effectively inhibit potential side-reactions, such as an aza-Michael addition across the C=C double bond. mdpi.com The 2-phenethylamine motif is a significant scaffold in medicinal chemistry, found in numerous natural compounds and synthetic ligands that target a wide range of biological receptors. nih.gov

Design and Synthesis of Liquid Crystalline α-Methylcinnamates

Cinnamate esters are well-established building blocks for liquid crystalline materials. ias.ac.in The introduction of an α-methyl group onto the cinnamate structure has been investigated to understand its influence on mesomorphic properties. These investigations are crucial for designing molecules that exhibit specific liquid crystal phases, such as the smectic A (SmA) phase, which has applications in advanced display devices. ias.ac.in

Research into homologous series of α-methylcinnamates has provided insight into the relationship between molecular structure and the resulting mesophase. In one study, a series of methoxyethyl trans-4(4′-n-alkoxybenzoyloxy)-α-methylcinnamates was synthesized. ias.ac.in The synthesis involved condensing various 4-n-alkoxybenzoyl chlorides with methoxyethyl trans-4-hydroxy-α-methylcinnamate. ias.ac.in

It was observed that the presence of the α-methyl group on the cinnamoyl linkage adversely affects the thermal stability of the mesophase. ias.ac.in However, the study successfully produced liquid crystalline compounds that exhibit a smectic A phase at ambient temperatures. ias.ac.in For this specific series, mesogenic behavior was dependent on the length of the n-alkoxy chain; members with shorter chains (n-hexyl and below) were non-mesogenic, while the n-heptyloxy derivative showed a monotropic SmA phase, and longer-chain derivatives exhibited an enantiotropic SmA phase. ias.ac.in All homologues in this series were also found to exhibit fluorescence, with an excitation peak at 345 nm and an emission peak at 402 nm. ias.ac.in

Table 2: Transition Temperatures of Methoxyethyl trans-4(4′-n-alkoxybenzoyloxy)-α-methylcinnamates

| n-Alkyl Group | Transition | Temperature (°C) |

| Heptyl | Crystal → Isotropic | 68.0 |

| Isotropic → Smectic A | (65.0) | |

| Octyl | Crystal → Smectic A | 65.0 |

| Smectic A → Isotropic | 72.0 | |

| Decyl | Crystal → Smectic A | 69.0 |

| Smectic A → Isotropic | 81.0 | |

| Dodecyl | Crystal → Smectic A | 74.0 |

| Smectic A → Isotropic | 85.0 | |

| Tetradecyl | Crystal → Smectic A | 78.0 |

| Smectic A → Isotropic | 87.0 | |

| Hexadecyl | Crystal → Smectic A | 81.0 |

| Smectic A → Isotropic | 88.0 |

Values in parentheses indicate a monotropic transition observed on cooling. This table is adapted from research on a homologous series of α-methylcinnamates. ias.ac.in

Chemical Derivatization for Analytical Enhancement

Chemical derivatization is a process used to modify a compound to make it more suitable for analysis by a specific technique, such as High-Performance Liquid Chromatography (HPLC). journalajacr.comresearchgate.net This is often necessary when the target analyte lacks a structural feature, like a strong chromophore or fluorophore, that allows for sensitive detection. libretexts.org The process involves reacting a specific functional group on the analyte with a derivatizing agent to add the desired property. sdiarticle4.com

For HPLC analysis with UV-Visible or fluorescence detectors, derivatization aims to attach a chromophore (a group that absorbs light) or a fluorophore (a group that fluoresces) to the analyte. journalajacr.comresearchgate.net This chemical modification can significantly enhance detection sensitivity and selectivity. science.gov The derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the components have been separated on the column but before they reach the detector (post-column). sdiarticle4.com

While methyl alpha-methylcinnamate itself has some UV absorbance due to its aromatic ring and conjugated system, its sensitivity might be insufficient for trace-level analysis. To enhance its detectability, it could first be hydrolyzed to α-methylcinnamic acid or converted to an amide derivative (as described in section 5.1). The resulting carboxylic acid or amine functional group can then be reacted with a suitable derivatizing agent.

Table 3: Common Derivatizing Reagents for HPLC and Their Target Functional Groups

| Derivatizing Agent | Abbreviation | Target Functional Group | Detection Method |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary & Secondary Amines | UV-Visible |

| Benzoyl chloride | - | Primary & Secondary Amines | UV-Visible |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| Fluorescamine | - | Primary Amines | Fluorescence |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence |

This table lists common reagents used to introduce chromophores or fluorophores onto molecules for enhanced HPLC detection. journalajacr.comlibretexts.orgsdiarticle4.com

Therefore, it is not possible to provide a detailed and scientifically accurate article on the requested topics of "" and its subsection "Isotopic Tagging Strategies for Mass Spectrometry" at this time. To generate content on these subjects would require speculation beyond the scope of currently accessible scientific findings.

Further research and publication in this specific area would be necessary to provide the detailed information requested.

Biological and Biochemical Interaction Mechanisms of Methyl Alpha Methylcinnamate

Anti-Adipogenic Activity Mechanisms

The compound demonstrates notable anti-adipogenic properties, primarily by interfering with the signaling cascades and transcriptional machinery that govern the differentiation of preadipocytes into mature fat cells.

Methyl cinnamate (B1238496) has been shown to inhibit the differentiation of 3T3-L1 preadipocytes by activating the Ca²⁺/calmodulin-dependent protein kinase kinase 2 (CaMKK2)–AMP-activated protein kinase (AMPK) signaling pathway. Studies indicate that the compound stimulates the expression of both CaMKK2 and phosphorylated AMPK during adipogenesis. The AMPK pathway is a critical regulator of cellular energy metabolism, and its activation is known to suppress anabolic processes like fatty acid synthesis, thereby inhibiting the accumulation of lipids in cells. Molecular docking studies further suggest that methyl cinnamate may directly interact with AMPK, leading to its phosphorylation and subsequent activation, which helps to alleviate intracellular triglyceride accumulation.

A key outcome of AMPK activation by methyl cinnamate is the subsequent suppression of critical adipogenic transcription factors. The compound markedly downregulates the expression of sterol regulatory element-binding protein-1 (SREBP-1), peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα). These transcription factors are considered master regulators of adipogenesis, orchestrating the expression of genes necessary for fat cell development and lipid storage. By inhibiting the expression and transcriptional activity of PPARγ and other key factors, methyl cinnamate effectively halts the adipogenic program, leading to a significant reduction in triglyceride accumulation in preadipocytes.

| Target Pathway/Factor | Observed Effect of Methyl alpha-methylcinnamate | Reference |

| CaMKK2–AMPK Pathway | ||

| CaMKK2 Expression | Stimulated/Increased | |

| AMPK Phosphorylation | Stimulated/Increased | |

| Adipogenic Transcription Factors | ||

| PPARγ Expression | Downregulated/Suppressed | |

| SREBP-1 Expression | Downregulated/Suppressed | |

| C/EBPα Expression | Downregulated/Suppressed |

Antimicrobial and Antifungal Action Mechanisms

Methyl alpha-methylcinnamate and related compounds exhibit broad-spectrum antimicrobial and antifungal activities, attributed to mechanisms that compromise cellular integrity and function.

One proposed mechanism for the antimicrobial action of methyl cinnamate involves increasing the target cell's vulnerability to oxidative stress. Research conducted on rat thymocytes demonstrated that the compound could potentiate the cytotoxic effects of oxidative stress induced by hydrogen peroxide, leading to an acceleration of the cell death process. researchgate.net While this study was not performed on microbial cells, it suggests a potential mechanism where the compound could disrupt the delicate balance of reactive oxygen species (ROS) within a cell. In microbes, an imbalance between ROS production and detoxification can lead to significant damage to proteins, lipids, and nucleic acids, ultimately causing cell death. researchgate.net

Methyl alpha-methylcinnamate and its analogs interfere with essential microbial enzyme activities, disrupting critical cellular processes. A primary target in fungi is the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in this pathway, the compound disrupts membrane integrity and function, leading to fungal cell death. nih.gov Additionally, methyl cinnamate is recognized as a tyrosinase inhibitor. While tyrosinase is involved in various biological processes, its inhibition can interfere with microbial functions, although this is a less characterized aspect of its antimicrobial action.

| Microbial Target | Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |

| Saccharomyces cerevisiae | Fungus | 1.25 µg/µL | |

| Candida albicans | Fungus | 789.19 µM | nih.gov |

| Candida lipolytica | Fungus | 1.25 µg/µL | |

| Microsporum canis | Fungus | 1.25 µg/µL | |

| Bacillus subtilis | Bacterium | 2 mg/mL | cabidigitallibrary.org |

| Bacillus cereus | Bacterium | 5.00 µg/µL |

Anti-inflammatory Effects and Associated Mechanisms

The compound possesses significant anti-inflammatory properties, which are mediated through the modulation of several key signaling pathways and the suppression of pro-inflammatory mediators.